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Compound of Interest

Compound Name: 4-Ethoxybenzaldehyde

Cat. No.: B043997 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
ethoxybenzaldehyde, a key aromatic ether and aldehyde used in various research and

development applications. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for

acquiring these spectra. This document is intended for researchers, scientists, and

professionals in drug development who require a thorough understanding of this compound's

structural and analytical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
The ¹H NMR spectrum of 4-ethoxybenzaldehyde provides distinct signals corresponding to

the aldehyde, aromatic, and ethyl protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.9 Singlet 1H
Aldehyde proton (-

CHO)

7.0 - 8.0 Multiplet 4H
Aromatic protons

(C₆H₄)

4.1 Quartet 2H
Methylene protons (-

OCH₂CH₃)

1.4 Triplet 3H
Methyl protons (-

OCH₂CH₃)

Note: The aromatic region often shows a pattern indicative of a para-substituted benzene ring.

[1]

¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the 4-
ethoxybenzaldehyde molecule.[2]

Chemical Shift (δ) ppm Assignment

190.7 Aldehyde Carbonyl (C=O)

164.2 C4 (Aromatic, attached to -OEt)

131.9 C2, C6 (Aromatic)

129.9 C1 (Aromatic, attached to -CHO)

114.7 C3, C5 (Aromatic)

63.8 Methylene Carbon (-OCH₂)

14.6 Methyl Carbon (-CH₃)

Experimental Protocol for NMR Spectroscopy
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A general protocol for acquiring NMR spectra of aromatic aldehydes like 4-
ethoxybenzaldehyde is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of the 4-ethoxybenzaldehyde
sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR

tube.[3]

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0 ppm).

Instrumentation: The spectra are typically recorded on a spectrometer operating at a field

strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[4][5]

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

Process the data using an exponential window function and Fourier transformation.

¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each

carbon.

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds,

and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

IR Data
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The IR spectrum of 4-ethoxybenzaldehyde shows characteristic absorption bands for the

aldehyde and aromatic ether functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Weak-Medium Aromatic C-H Stretch

2830-2695 Medium (often two bands) Aldehyde C-H Stretch[1][6]

1697 Strong
C=O Carbonyl Stretch

(conjugated)[1]

1600, 1580, 1500 Medium-Strong Aromatic C=C Bending

1320-1000 Strong C-O (Ether) Stretch[1]

Note: The conjugation of the aldehyde group with the aromatic ring lowers the C=O stretching

frequency compared to a saturated aldehyde.[7][8][9]

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Liquid Film: For liquid samples like 4-ethoxybenzaldehyde, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon

tetrachloride, CCl₄) that has minimal interference in the spectral regions of interest.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition:

A background spectrum of the salt plates (or solvent) is first recorded.

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

The final spectrum is presented as transmittance or absorbance versus wavenumber.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound, as well

as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 4-ethoxybenzaldehyde provides key

information about its molecular weight and fragmentation.

m/z Relative Intensity Assignment

150 High Molecular Ion [M]⁺[10][11]

149 High [M-H]⁺

121 Moderate [M-C₂H₅]⁺ or [M-CHO]⁺

93 Moderate [M-C₂H₅O]⁺

65 Moderate C₅H₅⁺

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample is typically introduced into the mass spectrometer via a

direct insertion probe or through a gas chromatograph (GC-MS).[12] For GC-MS, a dilute

solution of the analyte is injected into the GC.

Ionization: Electron Ionization (EI) is a common method for volatile compounds like 4-
ethoxybenzaldehyde. In EI, the sample is bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation.[13]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector records the abundance of each ion. The

resulting data is presented as a mass spectrum, which is a plot of relative ion intensity

versus m/z.
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Derivatization (Optional): For certain analyses, especially in complex matrices, derivatization

with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to

improve chromatographic properties and detection sensitivity.[13]

Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of 4-
ethoxybenzaldehyde using the spectroscopic techniques discussed.

Spectroscopic Techniques
Derived Structural Information

NMR Spectroscopy
(¹H and ¹³C)

Carbon-Hydrogen Framework
- Chemical Environments
- Connectivity (J-coupling)

Provides

IR Spectroscopy

Functional Groups
- C=O (Aldehyde)

- C-H (Aldehyde, Aromatic)
- C-O (Ether)

Identifies

Mass Spectrometry Molecular Formula & Weight
- Molecular Ion Peak (m/z 150)

- Fragmentation Pattern

Determines

Final Structure
4-Ethoxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow of Structural Elucidation for 4-Ethoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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